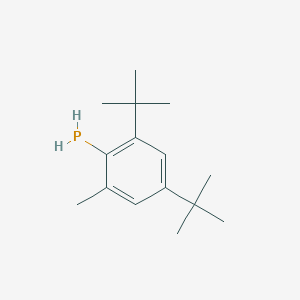![molecular formula C13H20OSi B14337259 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol CAS No. 107398-98-1](/img/structure/B14337259.png)
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol is an organosilicon compound with the molecular formula C13H20OSi. This compound features a pent-4-en-1-ol backbone with a dimethyl(phenyl)silyl group attached to the fifth carbon. Organosilicon compounds are known for their unique properties, including thermal stability and resistance to oxidation, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol typically involves the hydrosilylation of pent-4-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by a transition metal catalyst, such as platinum or rhodium, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of pent-4-en-1-ol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products:
Oxidation: Formation of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-one.
Reduction: Formation of 5-[Dimethyl(phenyl)silyl]pentan-1-ol.
Substitution: Formation of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-halide or 5-[Dimethyl(phenyl)silyl]pent-4-en-1-amine.
Scientific Research Applications
5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the silicon atom can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect cellular processes .
Comparison with Similar Compounds
Pent-4-en-1-ol: Lacks the dimethyl(phenyl)silyl group, making it less stable and less versatile.
Dimethylphenylsilane: Lacks the pent-4-en-1-ol backbone, limiting its reactivity in certain applications.
5-[Trimethylsilyl]pent-4-en-1-ol: Similar structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, affecting its reactivity and stability.
Uniqueness: 5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol is unique due to the presence of both a hydroxyl group and a dimethyl(phenyl)silyl group. This combination imparts unique properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
107398-98-1 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]pent-4-en-1-ol |
InChI |
InChI=1S/C13H20OSi/c1-15(2,12-8-4-7-11-14)13-9-5-3-6-10-13/h3,5-6,8-10,12,14H,4,7,11H2,1-2H3 |
InChI Key |
XUNAZTQQBGVRRP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CCCCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


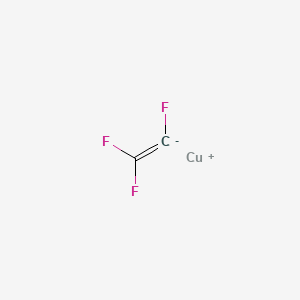
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
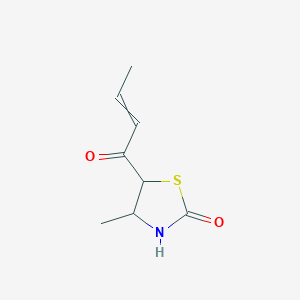
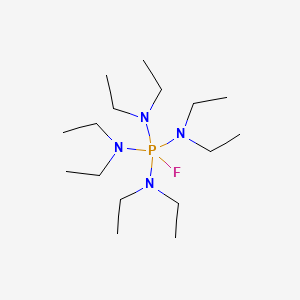
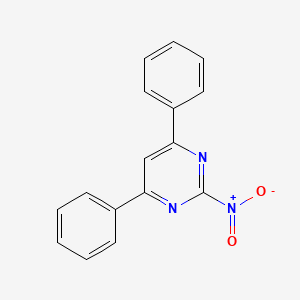


![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
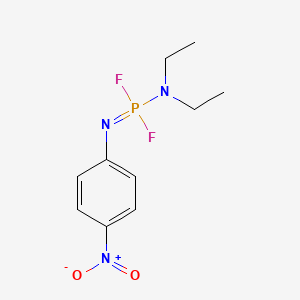
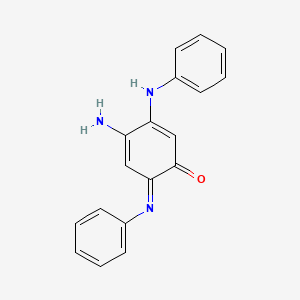
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
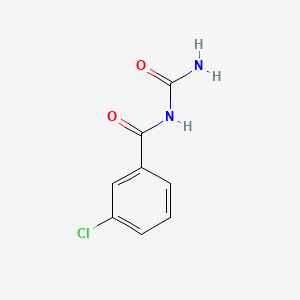
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
